3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(2-methylsulfonylsulfanylethoxy)-2-[2-(2-methylsulfonylsulfanylethoxy)ethoxy]ethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O7S4/c1-20(11,12)18-9-7-16-5-3-15-4-6-17-8-10-19-21(2,13)14/h3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRBHDIGMOPFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCOCCOCCOCCSS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O7S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (MTS-PEG4-MTS): A Homobifunctional, Thiol-Reactive Crosslinker

Abstract

In the landscape of protein chemistry and bioconjugation, the ability to selectively and efficiently link biomolecules is paramount. 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate, a reagent more commonly identified by its structural shorthand MTS-PEG4-MTS, has emerged as a powerful tool for researchers. This guide provides a deep technical dive into its core attributes, mechanism of action, and field-proven applications. We will explore the synergistic function of its terminal thiol-reactive methanethiosulfonate (MTS) groups and its central hydrophilic tetraethylene glycol (PEG4) spacer. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this crosslinker for probing protein structure, mapping interactions, and developing novel bioconjugates.

Core Characteristics: A Structural and Physicochemical Overview

This compound is a homobifunctional cross-linking agent.[1][2] Its architecture is key to its function: two identical methanethiosulfonate (MTS) reactive groups are positioned at either end of a flexible, water-soluble PEG4 spacer. This design confers a unique combination of reactivity and biocompatibility.

The compound is a specialized chemical primarily used in biochemical research for its ability to react with thiol groups in proteins.[3] Its structure features a linear chain with three ether linkages, contributing to its utility in protein modification.[3]

Physicochemical Data

Quantitative and qualitative properties of MTS-PEG4-MTS are summarized below. Adherence to recommended storage conditions is critical for maintaining reagent integrity, as the compound is both hygroscopic and moisture-sensitive.[4][5]

| Property | Value | Source(s) |

| CAS Number | 212262-02-7 | [1][6] |

| Molecular Formula | C₁₀H₂₂O₇S₄ | [1][5] |

| Molecular Weight | 382.54 g/mol | [1][3] |

| Alternate Names | Methanesulfonothioic Acid S,S′-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]ester; MTS-PEG4-MTS | [1] |

| Appearance | White to off-white solid; Colourless to Pale Yellow Oil | [3][5] |

| Solubility | Soluble in Water, DMF, DMSO | [4][5] |

| Storage | Store desiccated at -20°C under an inert atmosphere. | [4][5] |

Mechanism of Action: The Chemistry of Thiol-Reactive Conjugation

The utility of MTS-PEG4-MTS is rooted in the specific and efficient reaction between its methanethiosulfonate groups and free sulfhydryls (-SH), most notably those on cysteine residues within proteins.

The MTS Reaction Pathway

Methanethiosulfonate reagents are highly effective for the stoichiometric alkanethiolation of cysteine residues under mild conditions.[7] The reaction proceeds via a nucleophilic attack by the thiolate anion (R-S⁻) on the sulfur atom of the MTS group. This forms a stable, yet cleavable, disulfide bond and releases methanesulfinic acid as a byproduct.[3] The intrinsic reactivity of MTS reagents with thiols is remarkably high, with reaction rates on the order of 10⁵ M⁻¹s⁻¹.[7] This kinetic efficiency allows for complete protein modification with low reagent concentrations and brief incubation times.[3][7]

A Self-Validating System: The Reversible Disulfide Bridge

A key feature of the thiosulfonate reaction is the formation of a disulfide bond.[8] This linkage is stable under typical physiological conditions but can be readily cleaved by the addition of common reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol (BME).[9] This reversibility is a powerful experimental control. For instance, in an SDS-PAGE analysis, a high-molecular-weight band corresponding to a cross-linked protein complex should disappear and revert to its monomeric components upon treatment with a reducing sample buffer. This validates that the observed complex was indeed formed via the intended disulfide linkage.

The PEG4 Spacer: More Than Just a Linker

The 3,6,9-trioxaundecane backbone is a discrete polyethylene glycol (PEG) derivative, specifically tetraethylene glycol (PEG4). The choice of a PEG spacer is a deliberate design feature that imparts significant advantages in biological applications.

-

Enhanced Water Solubility : PEGylation is a well-established method for increasing the hydrophilicity of molecules.[10][11] This property is crucial for a crosslinker intended for use in aqueous biological buffers, as it prevents aggregation and precipitation of both the reagent and the resulting protein conjugate.[11]

-

Biocompatibility : PEGs are known for their excellent biocompatibility and low immunogenicity, making them ideal for in-vitro and potentially in-vivo applications.[10]

-

Defined and Flexible Spacer : The PEG4 chain provides a flexible arm of a known length, separating the two conjugated molecules. This defined distance can be critical when studying spatial relationships and steric hindrance in protein complexes.

Core Applications & Experimental Design

MTS-PEG4-MTS is a versatile tool for answering fundamental questions in protein science. Its primary use is as a homobifunctional crosslinker to bridge two thiol-containing molecules or two cysteine residues within the same molecule.[1][2]

Probing Protein Structure and Interactions

By introducing cysteine residues at specific sites through mutagenesis, researchers can use MTS-PEG4-MTS to measure distances and probe the three-dimensional structure of proteins and their complexes.[7] If two residues are within the crosslinker's span, a covalent link will form, which can be detected by techniques like SDS-PAGE or, more definitively, by cross-linking mass spectrometry (XL-MS).[12] This approach is particularly valuable for studying:

-

Conformational changes in proteins.

-

The architecture of multi-protein complexes.

-

The structure of membrane proteins, such as ion channels and transporters.[3][7]

Bioconjugation and Labeling

While often used for protein-protein cross-linking, the reagent can also be used to attach PEG spacers to proteins that have a single accessible cysteine, effectively "capping" the thiol with a hydrophilic PEG tail. This can be useful for modifying protein surfaces to improve solubility or reduce non-specific binding.

Field-Proven Experimental Protocol

The following section outlines a generalized, self-validating workflow for cross-linking a protein with MTS-PEG4-MTS. The causality behind each step is explained to ensure experimental success.

Workflow Diagram

Sources

- 1. scbt.com [scbt.com]

- 2. Protein Cross-Linking & Protein Modification Reagents [gbiosciences.com]

- 3. Buy this compound [smolecule.com]

- 4. This compound [chemicalbook.com]

- 5. biotium.com [biotium.com]

- 6. This compound [lgcstandards.com]

- 7. ttuhsc.edu [ttuhsc.edu]

- 8. Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 11. interchim.fr [interchim.fr]

- 12. Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate: Properties and Applications in Bioconjugation

Introduction: A Versatile Tool for Probing Molecular Architecture

In the intricate world of molecular biology and drug development, the ability to elucidate the spatial arrangement and interaction of proteins is paramount. Chemical crosslinking has emerged as a powerful technique for this purpose, providing distance constraints that help to map protein-protein interactions, define subunit organization, and stabilize transient complexes for further study. Among the diverse arsenal of crosslinking reagents, 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate stands out as a highly effective and versatile tool.

This technical guide provides a comprehensive overview of the core properties, reaction mechanisms, and practical applications of this compound for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to empower your research endeavors.

Core Physicochemical Properties: A Foundation for Rational Experimental Design

This compound is a homobifunctional, water-soluble crosslinking agent. Its structure features a flexible polyethylene glycol (PEG) spacer flanked by two reactive methanethiosulfonate (MTS) groups. This unique combination of a hydrophilic spacer and thiol-reactive end groups underpins its utility in a wide range of biological applications.

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₂O₇S₄ | [1] |

| Molecular Weight | 382.54 g/mol | [1] |

| CAS Number | 212262-02-7 | [1] |

| Appearance | Off-white solid | [2] |

| Solubility | Water, DMF | [2] |

| Spacer Arm Length | ~17.7 Å (estimated) | |

| Reactivity | Cysteine residues (thiols) | [3] |

Expert Insight: The water solubility of this crosslinker is a significant advantage, as it allows for reactions to be performed in aqueous buffers, preserving the native conformation of proteins. The PEG spacer not only enhances solubility but also provides a flexible linker, increasing the probability of successful crosslinking between target residues.

Mechanism of Action: The Specificity of Thiol Reactivity

The key to the utility of this compound lies in the specific and efficient reaction of its methanethiosulfonate groups with sulfhydryl groups, primarily found in the side chains of cysteine residues in proteins.[3]

The reaction proceeds via a nucleophilic attack of the deprotonated thiol (thiolate anion) on one of the sulfur atoms of the methanethiosulfonate group. This results in the formation of a stable disulfide bond and the release of methanesulfinate as a byproduct.[4] The reaction is typically rapid and proceeds stoichiometrically under mild conditions.[5]

Caption: Reaction of this compound with protein thiols.

Expert Insight: The rate of the reaction is pH-dependent, as it relies on the concentration of the nucleophilic thiolate anion.[4] The pKa of the cysteine sulfhydryl group is typically around 8.3, meaning that at physiological pH (~7.4), a significant portion of the cysteine residues will be protonated and less reactive. Increasing the pH to the range of 7.5-8.5 can accelerate the reaction rate. However, excessively high pH can lead to hydrolysis of the MTS reagent. Therefore, careful optimization of the pH is crucial for successful crosslinking.

Experimental Protocol: A Step-by-Step Guide to Protein Crosslinking

This protocol provides a general framework for using this compound to crosslink proteins in solution. Optimization of reagent concentrations, incubation times, and temperature is recommended for each specific application.

Materials:

-

Purified protein sample in a suitable buffer (e.g., PBS or HEPES, pH 7.5-8.0). Crucially, the buffer should not contain any thiol-containing reagents such as DTT or β-mercaptoethanol.

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

-

SDS-PAGE reagents and equipment

-

Mass spectrometer (for identification of crosslinked peptides, optional)

Procedure:

-

Prepare the Crosslinker Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM. Stock solutions in anhydrous DMF are stable for at least two months when stored at -20°C; however, aqueous solutions should be used immediately.[2]

-

-

Prepare the Protein Sample:

-

Ensure the protein sample is in a thiol-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

The protein concentration should be optimized for the specific interaction being studied. A typical starting range is 0.1-2 mg/mL.

-

-

Crosslinking Reaction:

-

Add the crosslinker stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.

-

Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2-4 hours. Gentle mixing during incubation can improve efficiency.

-

-

Quench the Reaction:

-

To stop the crosslinking reaction, add the quenching solution to a final concentration of 20-50 mM.[6]

-

Incubate for an additional 15 minutes at room temperature. The primary amines in the quenching solution will react with any unreacted MTS groups.

-

-

Analyze the Results:

-

The crosslinked products can be analyzed by SDS-PAGE. The formation of higher molecular weight bands compared to the non-crosslinked control indicates successful crosslinking.

-

For more detailed analysis, the crosslinked protein bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry to identify the specific crosslinked peptides and residues.[7]

-

Caption: Experimental workflow for protein crosslinking.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas:

-

Structural Biology: By providing distance constraints between cysteine residues, this crosslinker can aid in the low-resolution structural determination of proteins and protein complexes. This is particularly useful for large, flexible, or transient complexes that are not amenable to high-resolution techniques like X-ray crystallography or cryo-electron microscopy.

-

Mapping Protein-Protein Interactions: The ability to covalently link interacting proteins allows for the identification of binding partners and the mapping of interaction interfaces.

-

Drug Discovery: In the development of antibody-drug conjugates (ADCs), bifunctional linkers are essential for attaching cytotoxic drugs to antibodies. While this specific crosslinker is homobifunctional, the principles of its reactivity are relevant to the design of heterobifunctional linkers used in ADC development.

-

Biomaterial Science: The ability to crosslink proteins can be used to create hydrogels and other biomaterials with controlled physical properties for applications in tissue engineering and drug delivery.[8]

Conclusion: A Powerful and Adaptable Crosslinking Reagent

This compound is a robust and versatile tool for scientists seeking to unravel the complexities of protein structure and function. Its water solubility, flexible spacer arm, and specific reactivity with thiol groups provide a powerful combination for a wide range of applications. By understanding the underlying chemical principles and carefully optimizing experimental conditions, researchers can leverage this reagent to gain valuable insights into the molecular machinery of life and to advance the development of novel therapeutics.

References

- Roth, P. J., et al. Thiol–Thiosulfonate Chemistry in Polymer Science: Simple Functionalization of Polymers via Disulfide Linkages. In Thiol-based chemistry. The Royal Society of Chemistry, 2013.

- ResearchGate. Physical Properties of Poly(ethylene glycol) (PEG)-Based Resins for Combinatorial Solid Phase Organic Chemistry: A Comparison of PEG-Cross-Linked and PEG-Grafted Resins.

- DTU Research Database. Physical properties of poly(ethylene glycol) (PEG)-based resins for combinatorial solid phase organic chemistry: A comparison of PEG-cross-linked and PEG-grafted resins.

- SpringerLink. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release.

- NIH National Center for Biotechnology Information. Sodium (2-sulfonatoethyl) methanethiosulfonate prevents S-nitroso-L-cysteine activation of Ca2+-activated K+ (BKCa) channels in myocytes of the guinea-pig taenia caeca.

- Upton. MTS reagents.

- ResearchGate. General mechanism of the reaction between a thiosulfonate and a thiol.

- ResearchGate. Establishment of an Efficient Synthetic Route to 3,4:3',4'Bis(3,6,9-trioxaundecane-1,11-dioxy)benzil.

- University of Virginia. How to cross-link proteins.

- ResearchGate. Can anyone recommend a good protocol for cross-linking proteins?.

- NIH National Center for Biotechnology Information. Solid Phase Stepwise Synthesis of Polyethylene Glycol.

- NIH National Center for Biotechnology Information. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry.

- protocols.io. Crosslinking assay to study a specific cargo-coat interaction through a transmembrane receptor in the secretory pathway.

- PubMed. Synthesis of polyethylene glycol (PEG) derivatives and PEGylated-peptide biopolymer conjugates.

- Google Patents. Process for the preparation of polyethylene glycol bis amine.

- ResearchGate. Synthesis of heterobifunctional polyethylene glycols: Polymerization from functional initiators.

- YouTube. How Is Polyethylene Glycol Synthesized?.

Sources

- 1. Control of gelation, degradation and physical properties of polyethylene glycol hydrogels through the chemical and physical identity of the crosslinker - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. biotium.com [biotium.com]

- 3. books.rsc.org [books.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ttuhsc.edu [ttuhsc.edu]

- 6. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 8. purepeg.com [purepeg.com]

MTS-PEG4-MTS structure and mechanism of action

An In-depth Technical Guide on MTS-PEG4-MTS: Structure, Mechanism, and Application

Abstract

MTS-PEG4-MTS, or 1,14-Bis(methylsulfonyl)-3,6,9,12-tetraoxatetradecane, is a homobifunctional, thiol-reactive crosslinking agent. It features two methanethiosulfonate (MTS) functional groups at either end of a hydrophilic, tetraethylene glycol (PEG4) spacer. This unique architecture makes it an invaluable tool in bioconjugation, drug delivery, and structural biology. The MTS groups offer high specificity for sulfhydryl groups (e.g., cysteine residues in proteins), forming stable yet reducible disulfide bonds. The PEG4 spacer enhances aqueous solubility and provides a defined linker length of 15.8 Å, crucial for structural studies and optimizing conjugate properties.[1] This guide provides a comprehensive technical overview of its structure, mechanism of action, experimental protocols, and key applications for researchers and drug development professionals.

Core Structure and Physicochemical Properties

The functionality of MTS-PEG4-MTS is derived from its three core components: two reactive MTS heads and a flexible PEG4 spacer.

-

Methanethiosulfonate (MTS) Groups: These are the workhorse of the molecule. The MTS moiety is highly electrophilic and reacts specifically with nucleophilic thiol groups (-SH) under mild physiological conditions (pH 7-9).[2] This reaction is significantly faster and more specific than those of classic reagents like maleimides or iodoacetates.[3]

-

PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic chain that confers excellent water solubility, a critical feature for biological experiments where organic solvents are often undesirable.[1][4] This property minimizes aggregation of target proteins and allows for reactions to be carried out in aqueous buffers. The spacer arm has a well-defined length, providing a molecular ruler to create distance constraints between linked molecules.

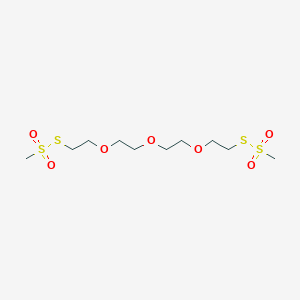

Visualization of the Chemical Structure

The following diagram illustrates the linear structure of the MTS-PEG4-MTS molecule.

Caption: Linear representation of the MTS-PEG4-MTS crosslinker.

Physicochemical Data Summary

The key properties of MTS-PEG4-MTS are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O₆S₄ | N/A |

| Molecular Weight | 374.54 g/mol | N/A |

| Spacer Arm Length | 15.8 Å | [1] |

| Reactivity | Thiol (-SH) groups | [1][3] |

| Solubility | Water, DMSO, DMF | [3] |

| Appearance | White to off-white solid | N/A |

Mechanism of Action: Thiol-Disulfide Exchange

The crosslinking action of MTS-PEG4-MTS proceeds via a specific and efficient thiol-disulfide exchange reaction. This mechanism ensures minimal off-target reactions, a hallmark of its utility.

-

Thiol Activation: The reaction is initiated by a deprotonated sulfhydryl group (a thiolate anion, R-S⁻) on the target molecule (e.g., a cysteine residue). This is favored in buffers with a pH between 7 and 9.[2]

-

Nucleophilic Attack: The highly nucleophilic thiolate anion attacks one of the electrophilic sulfur atoms of an MTS group.

-

Disulfide Bond Formation: A stable disulfide bond (R-S-S-Linker) is formed between the target molecule and the crosslinker.

-

Leaving Group Release: The methanesulfinate ion (CH₃SO₂⁻) is released as a stable, non-reactive leaving group.

This process occurs at both ends of the molecule, allowing it to bridge two thiol-containing molecules.

Diagram of Reaction Mechanism

The following diagram illustrates the key steps of the conjugation reaction.

Caption: Mechanism of thiol-reactive crosslinking by MTS-PEG4-MTS.

Field-Proven Applications in Drug Development & Research

The robust chemistry and favorable physical properties of MTS-PEG4-MTS have led to its adoption in several high-impact areas.

-

Antibody-Drug Conjugates (ADCs): MTS-PEG linkers are used to attach cytotoxic drugs to monoclonal antibodies. The resulting disulfide bond is stable in the bloodstream but is readily cleaved in the reducing intracellular environment of a tumor cell, ensuring targeted drug release.

-

Structural Biology: As a homobifunctional crosslinker with a fixed length, it is used to link cysteine residues within a protein or between interacting proteins. The resulting distance constraints are invaluable for mapping protein topology and modeling the three-dimensional architecture of protein complexes.[5]

-

Stimuli-Responsive Drug Delivery: Nanoparticles and hydrogels can be formed using disulfide crosslinking. These systems are stable under normal physiological conditions but disassemble to release their therapeutic payload in environments with high concentrations of reducing agents like glutathione, which is characteristic of the intracellular space and some tumor microenvironments.

-

Surface Bioconjugation: MTS-PEG4-MTS is used to immobilize thiol-containing biomolecules (peptides, proteins, DNA) onto surfaces for applications in biosensors and diagnostic arrays. The hydrophilic PEG spacer helps to minimize non-specific binding to the surface.

Experimental Protocol: Protein-Protein Crosslinking

This protocol provides a validated workflow for crosslinking two proteins (Protein A and Protein B), each containing accessible cysteine residues, using MTS-PEG4-MTS.

Materials and Reagents

-

Purified Protein A (>1 mg/mL) and Protein B (>1 mg/mL)

-

MTS-PEG4-MTS Crosslinker

-

Reaction Buffer: Amine-free buffer, pH 7.5 (e.g., 20 mM HEPES, 150 mM NaCl).[2] Avoid buffers containing primary amines like Tris, as they can have competing reactions with some crosslinkers.[1]

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for preparing the crosslinker stock solution.[2][3]

-

Quenching Solution: 1 M L-cysteine or DTT.

-

Analysis Tools: SDS-PAGE equipment, Coomassie stain or Western blot reagents.

Step-by-Step Methodology

-

Prepare Crosslinker Stock: MTS reagents can be sensitive to hydrolysis.[3] Immediately before use, dissolve MTS-PEG4-MTS in anhydrous DMSO to create a 10 mM stock solution. Store on ice.

-

Set Up Reaction:

-

In a microcentrifuge tube, combine Protein A and Protein B to a final concentration of 10-20 µM each in the Reaction Buffer.[2]

-

Add the 10 mM MTS-PEG4-MTS stock solution to the protein mixture to achieve a final crosslinker concentration that is in 10- to 50-fold molar excess over the total protein concentration.[2] For example, for a 10 µM protein solution, start with 100-500 µM of the crosslinker.

-

Causality Insight: A molar excess of the crosslinker drives the reaction to completion. The optimal ratio must be determined empirically to maximize crosslinking while minimizing unwanted modifications.

-

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quench Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. This will consume any unreacted MTS-PEG4-MTS. Incubate for 15 minutes.

-

Analyze Results:

-

Add SDS-PAGE loading buffer (with a reducing agent like DTT or BME to cleave the crosslink for verification, or without to visualize the crosslinked product).

-

Run the samples on an SDS-PAGE gel.

-

Visualize the bands using Coomassie staining. A new, higher molecular weight band corresponding to the Protein A-Protein B conjugate should be visible in the non-reduced sample.

-

Experimental Workflow Diagram

Caption: Workflow for a typical protein crosslinking experiment.

References

- BenchChem. (n.d.). An In-Depth Technical Guide to Methyltetrazine-PEG4-NH-Boc.

- Toronto Research Chemicals. (n.d.). MTS reagents.

- BroadPharm. (n.d.). Methyltetrazine-PEG4-triethoxysilane.

- Golden, G. et al. (2017). Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers. NIH-PMC.

- Khan, A. et al. (2022). An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry. NIH.

- Thermo Fisher Scientific. (n.d.). Crosslinking Technology.

- Taylor & Francis. (n.d.). MTS assay – Knowledge and References.

- Max Perutz Labs. (n.d.). Sample preparation guidelines for MS-based cross-linking (XL-MS).

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. maxperutzlabs.ac.at [maxperutzlabs.ac.at]

- 3. ttuhsc.edu [ttuhsc.edu]

- 4. Methyltetrazine-PEG4-triethoxysilane, 2353410-01-0 | BroadPharm [broadpharm.com]

- 5. An optimized protocol for in vitro and in cellulo structural determination of the multi-tRNA synthetase complex by cross-linking mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate (MTS-TEG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics and drug development, the ability to elucidate protein structure and map protein-protein interactions is paramount. Bifunctional crosslinkers have emerged as indispensable chemical tools for achieving these goals. This guide provides a comprehensive technical overview of a specific homobifunctional crosslinking reagent, 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate, also known as MTS-TEG.

With the CAS number 212262-02-7, MTS-TEG belongs to the family of methanethiosulfonate (MTS) reagents, which are highly specific for sulfhydryl (thiol) groups found in cysteine residues.[1] The structure of MTS-TEG features two reactive MTS groups at either end of a flexible, hydrophilic tetraethylene glycol (TEG) spacer. This unique architecture makes it a valuable tool for introducing covalent crosslinks between cysteine residues within a single protein or between interacting proteins.

This guide will delve into the chemical properties, synthesis, and mechanism of action of MTS-TEG. We will explore its primary application in the Substituted Cysteine Accessibility Method (SCAM) for studying protein topology, particularly in the context of ion channels. Furthermore, we will provide detailed experimental workflows for protein crosslinking and subsequent analysis by mass spectrometry, offering insights into the practical application of this versatile reagent in research and drug development.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of MTS-TEG is crucial for its effective application in experimental settings.

| Property | Value | Source |

| CAS Number | 212262-02-7 | [2] |

| Molecular Formula | C₁₀H₂₂O₇S₄ | [2] |

| Molecular Weight | 382.54 g/mol | [2] |

| Appearance | Off-white solid | [3] |

| Solubility | Soluble in water and DMF | [3] |

| Storage | Store desiccated at -20°C. Stock solutions in anhydrous DMF are stable for at least two months at -20°C. Aqueous solutions should be used immediately. | [3] |

Synthesis Pathway

Diagram: Proposed Synthesis of MTS-TEG

Caption: Proposed two-step synthesis of MTS-TEG.

Step 1: Mesylation of 3,6,9-trioxaundecane-1,11-diol. The starting diol is reacted with methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine, to convert the terminal hydroxyl groups into good leaving groups (mesylates).[4][5]

Step 2: Conversion to the bismethanethiosulfonate. The resulting dimesylate is then likely reacted with a sulfur nucleophile, such as sodium thiosulfate, followed by a subsequent reaction to form the final methanethiosulfonate groups. The exact conditions for this step would need to be optimized.

Mechanism of Action: Covalent Crosslinking of Sulfhydryl Groups

The utility of MTS-TEG as a crosslinker lies in the specific and efficient reaction of its methanethiosulfonate groups with the sulfhydryl (thiol) groups of cysteine residues.[1]

The reaction proceeds via a nucleophilic attack of the thiolate anion (Cys-S⁻) on one of the sulfur atoms of the MTS group, leading to the formation of a stable disulfide bond and the displacement of the methanesulfinate leaving group.[1]

Diagram: Reaction of MTS-TEG with Cysteine Residues

Caption: Covalent crosslinking of two cysteine residues by MTS-TEG.

The hydrophilic and flexible tetraethylene glycol (TEG) spacer arm of MTS-TEG allows for the crosslinking of cysteine residues that are separated by a significant distance within a protein's tertiary or quaternary structure. This spacer arm also imparts increased water solubility to the reagent and the resulting crosslinked complex.[6]

Applications in Research and Drug Development

The primary application of MTS-TEG and other MTS reagents is in the Substituted Cysteine Accessibility Method (SCAM).[1] SCAM is a powerful technique that combines site-directed mutagenesis with chemical modification to probe the structure and function of proteins, particularly membrane proteins like ion channels.[7][8]

Substituted Cysteine Accessibility Method (SCAM)

The core principle of SCAM involves systematically replacing amino acid residues in a protein of interest with cysteine. The accessibility of these engineered cysteines to membrane-impermeant or -permeant MTS reagents is then assessed. This provides valuable information about:

-

Protein Topology: Determining which parts of the protein are exposed to the aqueous environment on either side of the membrane.[7]

-

Channel Lining: Identifying the amino acid residues that line the pore of an ion channel.[8]

-

Gating Mechanisms: Detecting conformational changes that occur during channel gating by observing changes in cysteine accessibility in different functional states (e.g., open vs. closed).[2][3]

The use of a bifunctional reagent like MTS-TEG in SCAM allows for the introduction of crosslinks between two accessible cysteine residues, providing distance constraints that can be used to model the protein's three-dimensional structure.

A Case Study: Probing the KCNE1-KCNQ1 Interaction

A study by Chung et al. (2009) utilized cysteine cross-linking to investigate the interaction between the KCNE1 and KCNQ1 proteins, which together form the IKs potassium channel, crucial for cardiac repolarization.[9] While this study did not use MTS-TEG specifically, it exemplifies the application of homobifunctional sulfhydryl-reactive crosslinkers in elucidating the architecture of ion channel complexes. By introducing cysteine pairs at various positions in KCNE1 and KCNQ1 and assessing the formation of crosslinks, the researchers were able to map the protein-protein interaction interface.[9] This type of approach, for which MTS-TEG is well-suited, is invaluable for understanding the molecular basis of channel function and disease-causing mutations.[10]

Experimental Protocols

The following are generalized protocols for protein crosslinking with MTS-TEG and subsequent analysis. It is crucial to optimize these protocols for the specific protein and experimental system being investigated.

Protocol 1: In Vitro Crosslinking of a Purified Protein

-

Protein Preparation:

-

Purify the protein of interest, ensuring it is in a buffer compatible with the crosslinking reaction (e.g., phosphate or HEPES buffer, pH 7.0-8.0).

-

If the protein contains disulfide bonds that are to be targeted, they must first be reduced using a reducing agent like DTT or TCEP. Remove the reducing agent prior to adding the crosslinker.

-

The protein concentration should be optimized, typically in the range of 1-10 µM.

-

-

Crosslinker Preparation:

-

Prepare a fresh stock solution of MTS-TEG in anhydrous DMF or water immediately before use.[3]

-

-

Crosslinking Reaction:

-

Add the MTS-TEG stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess of crosslinker over protein).

-

Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours). The optimal time and temperature should be determined empirically.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a quenching reagent, such as a low molecular weight thiol (e.g., DTT or β-mercaptoethanol), to consume the excess unreacted crosslinker.

-

-

Analysis of Crosslinked Products:

-

Analyze the reaction products by SDS-PAGE. Crosslinked proteins will exhibit a higher molecular weight and can be visualized as new bands on the gel.

-

For more detailed analysis of the crosslinked sites, proceed to mass spectrometry analysis (see Protocol 2).

-

Diagram: Workflow for In Vitro Protein Crosslinking

Caption: General workflow for in vitro protein crosslinking with MTS-TEG.

Protocol 2: Analysis of Crosslinked Peptides by Mass Spectrometry

-

Protein Digestion:

-

After the crosslinking reaction and quenching, the protein sample is typically denatured, reduced (to cleave any remaining native disulfide bonds), and alkylated.

-

The protein is then digested into smaller peptides using a protease, such as trypsin.

-

-

Enrichment of Crosslinked Peptides (Optional):

-

Crosslinked peptides are often present in low abundance. Enrichment methods, such as size exclusion chromatography, can be employed to separate the larger crosslinked peptides from the more abundant linear peptides.[11]

-

-

LC-MS/MS Analysis:

-

The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by liquid chromatography and then ionized and fragmented in the mass spectrometer.

-

-

Data Analysis:

-

Specialized software is required to identify the crosslinked peptides from the complex MS/MS data.[11][12][13] The software searches for pairs of peptides whose combined mass, plus the mass of the crosslinker, matches the precursor ion mass. The fragmentation patterns are then used to confirm the sequences of the two peptides and identify the specific cysteine residues that were crosslinked.

-

Diagram: Mass Spectrometry Analysis of Crosslinked Proteins

Caption: Workflow for the identification of crosslinked peptides by mass spectrometry.

Conclusion

This compound (MTS-TEG) is a powerful and versatile tool for researchers in proteomics, structural biology, and drug development. Its specificity for cysteine residues, combined with its flexible and hydrophilic spacer arm, makes it particularly well-suited for studying protein structure and protein-protein interactions. The application of MTS-TEG in the Substituted Cysteine Accessibility Method has provided significant insights into the architecture and function of ion channels and other membrane proteins. As mass spectrometry techniques and data analysis software continue to advance, the utility of crosslinkers like MTS-TEG in elucidating the complex machinery of the cell is only set to grow.

References

- Substituted Cysteine Accessibility Reveals a Novel Transmembrane 2–3 Reentrant Loop and Functional Role for Transmembrane Domain 2 in the Human Proton-coupled Folate Transporter. (2018). Journal of Biological Chemistry, 293(42), 16466–16478. [Link]

- Probing the Pore of ClC-0 by Substituted Cysteine Accessibility Method Using Methane Thiosulfonate Reagents. (2007). The Journal of General Physiology, 130(4), 335–348. [Link]

- Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. (2024). Organic Syntheses, 101, 24-36. [Link]

- Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: A PQRI Study. (2009). Organic Process Research & Development, 13(4), 644-649. [Link]

- Identification of a protein–protein interaction between KCNE1 and the activation gate machinery of KCNQ1. (2009). The Journal of General Physiology, 134(6), 513–528. [Link]

- The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. (2011). Journal of Proteomics, 74(12), 2753-2763. [Link]

- Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (2009). The Journal of Organic Chemistry, 74(23), 9287–9291. [Link]

- Photo-Cross-Linking of IKs Demonstrates State-Dependent Interactions between KCNE1 and KCNQ1. (2017). Biophysical Journal, 113(10), 2179–2189. [Link]

- Synthesis of 1,11-Diamino-3,6,9-trioxa-undecane (Compound XX). (n.d.). PrepChem.com.

- Chemical reactions on polysaccharides, 5. Reaction of mesyl chloride with pullulan. (1996). Die Angewandte Makromolekulare Chemie, 239(1), 133-144. [Link]

- S-Methyl methanethiosulfonate. (n.d.). PubChem.

- Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. (2018). Journal of Visualized Experiments, (131), e56747. [Link]

- 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol. (n.d.). PubChem.

- Algorithms for Identifying Protein Cross-links via Tandem Mass Spectrometry. (2002). RECOMB '02: Proceedings of the Sixth Annual International Conference on Research in Computational Molecular Biology, 93-101. [Link]

- Analysis of the interactions between the C-terminal cytoplasmic domains of KCNQ1 and KCNE1 channel subunits. (2011). Journal of Biological Chemistry, 286(19), 16997-17009. [Link]

- Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. (2013). Journal of the American Society for Mass Spectrometry, 24(8), 1150-1162. [Link]

- Functional Interactions between KCNE1 C-Terminus and the KCNQ1 Channel. (2009). PLoS ONE, 4(4), e5143. [Link]

- Functional Interactions between KCNE1 C-Terminus and the KCNQ1 Channel. (2009). PLoS ONE, 4(4), e5143. [Link]

- Can anyone recommend a good protocol for cross-linking proteins? (2015). ResearchGate.

- Chemical Cross-Linking for Protein–Protein Interaction Studies. (2013). In: L. Feng, & Y. Li (Eds.), Protein-Protein Interactions. Methods in Molecular Biology, vol 1004. Humana Press. [Link]

- Cross-linking mass spectrometry for mapping protein complex topologies in situ. (2019). Essays in Biochemistry, 63(3), 307-317. [Link]

- Developing crosslinking mass spectrometry. (2022, January 17). [Video]. YouTube. [Link]

- Process for preparation of alkyl methanesulfonate solution. (2012).

- Process for the production of alcohol sulfates. (1967).

Sources

- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. ttuhsc.edu [ttuhsc.edu]

- 3. interchim.fr [interchim.fr]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Substituted Cysteine Accessibility Reveals a Novel Transmembrane 2–3 Reentrant Loop and Functional Role for Transmembrane Domain 2 in the Human Proton-coupled Folate Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing the Pore of ClC-0 by Substituted Cysteine Accessibility Method Using Methane Thiosulfonate Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of a protein–protein interaction between KCNE1 and the activation gate machinery of KCNQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional Interactions between KCNE1 C-Terminus and the KCNQ1 Channel | PLOS One [journals.plos.org]

- 11. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arep.med.harvard.edu [arep.med.harvard.edu]

- 13. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of MTS-PEG4-MTS

An In-depth Technical Guide to the Physical and Chemical Properties of MTS-PEG4-MTS

Abstract

MTS-PEG4-MTS, or 1,11-Bis(methanethiosulfonyl)tetraethylene glycol, is a homobifunctional, sulfhydryl-reactive crosslinking agent. Its architecture, featuring two methanethiosulfonate (MTS) reactive groups at either end of a hydrophilic tetraethylene glycol (PEG4) spacer, makes it a powerful tool for researchers in biochemistry, drug development, and materials science. This guide provides a comprehensive examination of the core physical and chemical properties of MTS-PEG4-MTS, its reaction mechanism, detailed experimental protocols for its application and characterization, and critical handling and storage procedures. By elucidating the causality behind its reactivity and utility, this document serves as an essential resource for scientists seeking to leverage this versatile crosslinker to probe protein structures, create advanced biomaterials, and engineer complex bioconjugates.

Core Structure and Physicochemical Properties

MTS-PEG4-MTS is structurally defined by three key components: two terminal MTS groups and a central PEG4 spacer. This combination imparts a unique set of properties crucial for its function in bioconjugation.

-

Methanethiosulfonate (MTS) Groups: These are highly specific reactive moieties that target sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins. The reaction forms a stable, yet cleavable, disulfide bond.[1]

-

PEG4 Spacer: The tetraethylene glycol chain is a flexible, hydrophilic spacer. This feature enhances the aqueous solubility of the crosslinker and any molecule it modifies, reduces the potential for aggregation, and minimizes steric hindrance, allowing the reactive ends to access target sites more effectively.[2][3][4]

The fundamental properties of MTS-PEG4-MTS are summarized below.

Table 1: Physicochemical Properties of MTS-PEG4-MTS

| Property | Value | Source(s) / Rationale |

| Chemical Name | 1,11-Bis(methanethiosulfonyl)tetraethylene glycol | Based on IUPAC nomenclature |

| Synonyms | MTS-PEG4-MTS | Common laboratory nomenclature |

| Molecular Formula | C₁₀H₂₂O₈S₄ | Calculated from structure |

| Molecular Weight | 390.54 g/mol | Calculated from formula |

| Appearance | Colorless to light yellow liquid or low-melting solid | Inferred from similar PEG-thiol reagents[5][6] |

| Purity | Typically >95% (as determined by HPLC) | Standard purity for high-grade biochemical reagents[7][8] |

| Spacer Arm Length | ~18.4 Å | Calculated based on bond lengths |

| Solubility | Soluble in water and polar organic solvents (DMSO, DMF) | The hydrophilic PEG4 chain confers high solubility in aqueous and polar organic media[3][9][10] |

| Reactivity | Specific for sulfhydryl (thiol) groups | Characteristic reactivity of the MTS functional group[1] |

Diagram 1: Molecular Structure of MTS-PEG4-MTS

Caption: Chemical structure of MTS-PEG4-MTS.

Reactivity and Crosslinking Mechanism

The utility of MTS-PEG4-MTS is rooted in the specific and efficient reaction between its terminal MTS groups and free thiols. This reaction is a cornerstone of bioconjugation strategies targeting cysteine residues.

Mechanism of Thiol-Disulfide Exchange

The MTS group reacts with a nucleophilic thiolate anion (R-S⁻) in a thiol-disulfide exchange reaction. This process results in the formation of a new, stable disulfide bond between the target molecule and the PEG linker, with methanesulfinic acid released as a byproduct. Because the molecule is homobifunctional, this can occur at both ends, allowing it to act as a bridge between two thiol-containing molecules.

The key advantages of this chemistry include:

-

High Specificity: The reaction is highly selective for thiol groups under mild pH conditions (typically pH 6.5-7.5), minimizing off-target reactions with other nucleophilic residues like amines (e.g., lysine).[2]

-

Reversibility: The resulting disulfide bond is stable under physiological conditions but can be readily cleaved by the addition of excess reducing agents, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavability is a critical feature for applications requiring the release of a conjugated molecule or the separation of crosslinked proteins.[2]

Diagram 2: Two-Step Crosslinking Mechanism

Caption: Reaction scheme for protein crosslinking using MTS-PEG4-MTS.

Experimental Protocols and Characterization

To ensure successful and reproducible results, validated protocols are essential. The following sections provide step-by-step methodologies for a typical protein crosslinking experiment and subsequent analysis.

Protocol 1: Intermolecular Protein Crosslinking

This protocol describes the general procedure for crosslinking two proteins, each possessing an accessible cysteine residue.

Rationale: The choice of buffer is critical; it must be free of primary amines and reducing agents that would compete with the reaction.[11] A slight molar excess of the crosslinker is used to drive the reaction towards the singly-reacted intermediate before the addition of the second protein.

Materials:

-

Protein A (with accessible thiol)

-

Protein B (with accessible thiol)

-

MTS-PEG4-MTS

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed.

-

Quenching Solution: 1 M DTT or 1 M L-cysteine.

-

Anhydrous DMSO or DMF.

Procedure:

-

Protein Preparation:

-

Dissolve or dilute Protein A and Protein B into the degassed Reaction Buffer to a final concentration of 1-5 mg/mL. If the proteins are in an incompatible buffer, perform a buffer exchange using a desalting column.

-

If necessary, reduce any existing disulfide bonds in the proteins by incubating with 5-10 mM TCEP for 30-60 minutes at room temperature, followed by TCEP removal.[12]

-

-

Crosslinker Preparation:

-

Immediately before use, prepare a 10 mM stock solution of MTS-PEG4-MTS in anhydrous DMSO or DMF.[11] This is necessary as the reagent is less stable in aqueous solutions.

-

-

First Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the MTS-PEG4-MTS stock solution to the solution of Protein A.

-

Incubate for 1-2 hours at room temperature or 4°C with gentle mixing. The optimal time may require empirical determination.

-

-

Removal of Excess Crosslinker (Optional but Recommended):

-

To prevent self-crosslinking of Protein B, remove unreacted MTS-PEG4-MTS from the Protein A-PEG4-MTS intermediate using a spin desalting column.

-

-

Second Conjugation (Crosslinking):

-

Add Protein B to the solution containing the activated Protein A intermediate at a 1:1 molar ratio.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to react with any remaining MTS groups. Incubate for 15-30 minutes.

-

-

Analysis:

-

Analyze the reaction products using SDS-PAGE and/or Mass Spectrometry as described below.

-

Protocol 2: Characterization of Crosslinked Products

Verification of a successful crosslinking reaction is paramount.

-

SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is the most direct method to visualize crosslinking.

-

Principle: Crosslinked products will have a higher molecular weight than the individual protein monomers.

-

Procedure: Load samples from the reaction mixture onto a polyacrylamide gel. After electrophoresis and staining (e.g., with Coomassie Blue), a successful reaction will show a new band at a molecular weight corresponding to the sum of Protein A and Protein B.[13]

-

-

Mass Spectrometry (MS): For unambiguous confirmation, MS provides precise mass data.

-

Principle: The mass of the crosslinked product will equal the sum of the masses of Protein A, Protein B, and the PEG4 linker fragment, minus the masses of the two leaving groups and two protons.

-

Procedure: Purify the crosslinked species using size-exclusion or affinity chromatography, then analyze via LC-MS.

-

Diagram 3: General Experimental Workflow

Caption: Workflow for crosslinking and analysis.

Storage, Handling, and Stability

The integrity and reactivity of MTS-PEG4-MTS are highly dependent on proper storage and handling. The MTS groups are susceptible to hydrolysis, and both MTS and free thiols are prone to oxidation.

Table 2: Recommended Storage and Handling

| Condition | Recommendation | Rationale | Source(s) |

| Solid Form | Store at -20°C or below. Protect from light and moisture. Store under an inert atmosphere (argon or nitrogen). | Minimizes hydrolysis and oxidation, preserving the reactivity of the MTS groups. | [14][15] |

| Stock Solutions | Prepare fresh in anhydrous DMSO or DMF. For short-term storage (<1 month), store at -20°C. For longer-term (<6 months), store at -80°C. | Anhydrous organic solvents prevent hydrolysis. Low temperatures slow degradation. | [11][15] |

| Handling | Allow the vial to warm to room temperature before opening. Aliquot into single-use volumes. | Prevents condensation of atmospheric moisture into the reagent. Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound. | [14][15] |

| Safety | Handle with appropriate personal protective equipment (gloves, safety glasses). | Standard laboratory practice for handling chemical reagents. While specific data for MTS-PEG4-MTS is not available, related PEG compounds are generally not classified as hazardous.[16] |

Applications in Research and Drug Development

The unique properties of MTS-PEG4-MTS make it a versatile tool for a variety of scientific applications.

-

Structural Biology: It is used to probe protein topology and quaternary structure. By introducing cysteine mutations at specific sites, researchers can use MTS-PEG4-MTS to measure distances and determine the proximity of different domains or subunits within a protein complex.[1]

-

Hydrogel Formation: When used with multi-arm, thiol-terminated polymers, MTS-PEG4-MTS can act as a crosslinker to form biocompatible, cleavable hydrogels. These materials are highly valuable for controlled drug delivery and 3D cell culture, as the encapsulated contents can be released on-demand by introducing a reducing agent.[17][18]

-

Bioconjugation and Surface Modification: The reagent can be used to attach thiol-containing molecules (peptides, drugs, probes) to a protein or surface that has been functionalized with a cysteine residue, creating stable yet reversible bioconjugates.[19]

Conclusion

MTS-PEG4-MTS is a potent and adaptable chemical crosslinker whose value is derived from the synergistic combination of its components: the thiol-specific reactivity of the MTS groups, the solubilizing and flexible nature of the PEG4 spacer, and the inherent reversibility of the formed disulfide bond. A thorough understanding of its chemical properties, reaction kinetics, and proper handling is essential for its successful implementation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently apply MTS-PEG4-MTS in their work, enabling deeper insights into protein interactions and the development of novel biomaterials and therapeutics.

References

- BenchChem. An In-depth Technical Guide to the Reactivity of the Thiol Group in Propargyl-PEG4-thiol. BenchChem.

- BenchChem.

- BenchChem. A Head-to-Head Comparison of Thiol-Reactive Crosslinkers: Propargyl-PEG4-Thiol vs.

- BenchChem. Application Notes and Protocols: Bioconjugation of Peptides with Methyltetrazine-PEG4-DBCO. BenchChem.

- Vector Labs. Methyltetrazine-PEG4-NHS Ester. Vector Labs.

- Thermo Fisher Scientific. Chemical structure and properties of MT(PEG)4: | Thermo Fisher Scientific - IN. Thermo Fisher Scientific.

- Thermo Fisher Scientific. Chemical structure and properties of MT(PEG)4: | Thermo Fisher Scientific - HK. Thermo Fisher Scientific.

- BroadPharm. Methyltetrazine-PEG4-NHS ester, 1802907-92-1. BroadPharm.

- BenchChem. Solubility of Acid-PEG4-S-PEG4-Acid in aqueous and organic solvents. BenchChem.

- Conju-Probe. Methyltetrazine-PEG4-biotin. Conju-Probe.

- BroadPharm. N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-NHS. BroadPharm.

- BenchChem. Preventing side reactions with Propargyl-PEG4-thiol. BenchChem.

- National Institutes of Health. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. PMC - NIH.

- Sigma-Aldrich.

- Vector Labs. Methyltetrazine-PEG4-Acid. Vector Labs.

- AWS.

- BenchChem. Storage conditions and shelf life of Dbco-peg4. BenchChem.

- BenchChem. Solubility of Boc-PEG4-Sulfonic Acid in Organic Solvents: A Technical Guide. BenchChem.

- BenchChem. An In-depth Technical Guide to Biotin-PEG4-Amine: Chemical Properties and Solubility. BenchChem.

- BenchChem. An In-Depth Technical Guide to the Bioconjugation Applications of NH2-PEG4-Val-Cit-PAB-OH. BenchChem.

- Tribioscience. Safety Data Sheet MTS Cell Viability Assay. Tribioscience.

- PubChem. Biotin-PEG3400-MTS-CAE | C17H30N4O6S3 | CID 71314010. PubChem.

- Schem.jp.

- Cayman Chemical.

- Fisher Scientific. MT(PEG)4 CT(PEG)12. Fisher Scientific.

- ECHEMI. 1,11-BIS-MALEIMIDOTETRAETHYLENEGLYCOL | 86099-06-1, 1,11-BIS-MALEIMIDOTETRAETHYLENEGLYCOL Formula. ECHEMI.

- National Institutes of Health.

- PubMed.

- ChemicalBook. 1,11-BIS-MALEIMIDOTETRAETHYLENEGLYCOL | 86099-06-1. ChemicalBook.

- Toronto Research Chemicals. MTS reagents. Toronto Research Chemicals.

- BenchChem. Solubility of m-PEG5-2-methylacrylate in Organic Solvents: A Technical Guide. BenchChem.

- Sigma-Aldrich. Tetraethylene glycol. Sigma-Aldrich.

- ResearchGate. a) Structures of MTS-diazirine and MTS-TFMD.b )Crosslinking workflow... | Download Scientific Diagram.

- The Good Scents Company. tetraethylene glycol, 112-60-7. The Good Scents Company.

- Univar Solutions. TETRAETHYLENE GLYCOL, Technical Grade, Liquid, Bulk. Univar Solutions.

- ResearchGate. How do you dissolve PEG in organic solvent such as chloroform?.

- ResearchGate. Effects of cross-linker concentration on the rate and absolute amount... | Download Scientific Diagram.

Sources

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methyltetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. Chemical structure and properties of MT(PEG)4: | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Chemical structure and properties of MT(PEG)4: | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tribioscience.com [tribioscience.com]

- 17. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Versatile Bioconjugation Strategies of PEG-Modified Upconversion Nanoparticles for Bioanalytical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate: A Homobifunctional Crosslinking Reagent for Advanced Bioconjugation

Abstract: 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate is a versatile, water-soluble, homobifunctional crosslinking reagent.[1][2] It is engineered with two methanethiosulfonate (MTS) groups at either end of a hydrophilic polyethylene glycol (PEG)-based spacer. This unique architecture allows for the specific and efficient covalent linkage of sulfhydryl (-SH) groups, primarily found in cysteine residues within proteins. This guide provides an in-depth analysis of its physicochemical properties, the underlying chemistry of its thiol reactivity, detailed protocols for its synthesis and application, and its significant role in modern drug development and proteomics research.

Introduction: Bridging Molecules with Precision

In the intricate landscape of drug development and biological research, the ability to selectively link molecules is paramount. Homobifunctional crosslinkers are pivotal tools that possess two identical reactive groups, enabling the formation of stable bridges between molecules. This compound distinguishes itself through its two primary components: the highly reactive methanethiosulfonate (MTS) heads and the flexible, hydrophilic trioxaundecane body.

The MTS groups provide exquisite selectivity for cysteine residues, forming stable, yet reversible, disulfide bonds under mild physiological conditions.[3] This reactivity is crucial for applications requiring precise modification of proteins without disrupting their native structure.[4] The PEG-like spacer enhances the reagent's water solubility, reduces aggregation of the resulting conjugate, and minimizes immunogenicity, making it an ideal component for creating sophisticated bioconjugates like antibody-drug conjugates (ADCs) and PEGylated therapeutics.[5][6][7][8]

Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its effective application. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 382.54 g/mol | [9] |

| Molecular Formula | C₁₀H₂₂O₇S₄ | [9] |

| CAS Number | 212262-02-7 | [9] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically >95% | - |

| Solubility | Water soluble, Soluble in DMF and DMSO | [2][10] |

| Reactive Groups | Methanethiosulfonate (-S-SO₂CH₃) | [4] |

| Spacer Arm Length | ~16.3 Å (S-S distance) | - |

| Reactivity | Specifically targets sulfhydryl (-SH) groups | [3][4] |

The Chemistry of Cysteine-Specific Crosslinking

The utility of this crosslinker is rooted in the specific and rapid reaction between its methanethiosulfonate groups and free thiols.

3.1 Mechanism of Action: The Thiol-Disulfide Exchange

The core reaction is a nucleophilic attack by the deprotonated thiol (thiolate anion, R-S⁻) on the sulfur atom of the MTS group. This results in the formation of a stable disulfide bond (R-S-S-R') and the release of methanesulfinic acid as a byproduct.[11] This byproduct readily decomposes into volatile, non-interfering products.[11]

The reaction is highly selective for thiols over other nucleophilic amino acid side chains, such as amines (lysine) or hydroxyls (serine/threonine), under typical physiological pH conditions (pH 7.0-8.5).[12][13] The rate of reaction is pH-dependent, as a higher pH favors the formation of the more nucleophilic thiolate anion.[12]

3.2 The Role of the PEG Spacer

The 3,6,9-trioxaundecane portion of the molecule is a discrete polyethylene glycol (PEG) linker. PEG linkers are widely used in bioconjugation for several critical reasons:

-

Enhanced Solubility: They impart water solubility to hydrophobic molecules, which is crucial for biological applications.[6][7]

-

Improved Stability: The PEG chain can shield the conjugated molecule (e.g., a protein or drug) from enzymatic degradation.[7][14]

-

Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immune response to therapeutic proteins.[6]

-

Flexible Spacing: The linker provides a flexible spacer arm, which can be critical for maintaining the biological activity of the conjugated molecules by preventing steric hindrance.[8]

Synthesis and Characterization

While commercially available, understanding the synthesis of this reagent provides insight into its purity and potential side products.

4.1 Synthetic Pathway Overview

The synthesis generally begins with 1,11-diamino-3,6,9-trioxaundecane, which serves as the PEG backbone.[15] A multi-step process is then used to convert the terminal amine groups into the reactive methanethiosulfonate moieties. A conceptual workflow is outlined below.

Caption: Conceptual workflow for the synthesis of the title compound.

4.2 Detailed Experimental Protocol: Protein Crosslinking

This protocol outlines a general procedure for crosslinking cysteine residues within a single protein or between two different proteins.

Materials:

-

Protein(s) of interest containing accessible cysteine residues.

-

This compound (MTS crosslinker).

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-thiol containing buffer, pH 7.2-8.0.

-

Quenching Solution: 1 M Glycine or 1 M Tris-HCl, pH 8.0.

-

Reducing Agent (for reversibility studies): Dithiothreitol (DTT) or TCEP.

Procedure:

-

Protein Preparation: Ensure the protein sample is in a thiol-free buffer. If reducing agents were used during purification, they must be removed by dialysis or using a desalting column.

-

Reagent Preparation: Immediately before use, prepare a stock solution of the MTS crosslinker (e.g., 10-20 mM) in an anhydrous solvent like DMSO or DMF.[2][10]

-

Reaction Setup: Add the MTS crosslinker stock solution to the protein solution to achieve a final concentration that is typically a 10- to 50-fold molar excess over the protein's thiol concentration.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature should be determined empirically.

-

Quenching: Stop the reaction by adding the quenching solution to react with any excess, unreacted MTS crosslinker.

-

Analysis: Analyze the crosslinked products using SDS-PAGE (under non-reducing conditions), mass spectrometry, or other relevant analytical techniques. A successful intramolecular crosslink may result in a faster-migrating band on SDS-PAGE, while an intermolecular crosslink will produce a higher molecular weight band.

-

(Optional) Reversibility: To confirm the formation of a disulfide bond, the crosslink can be reversed by incubating the sample with a reducing agent like DTT (e.g., 50 mM) for 30 minutes at 37°C.[3]

Applications in Drug Development and Research

The unique properties of this reagent make it a valuable tool in several advanced applications.

5.1 Probing Protein Structure and Conformation

By introducing cysteine residues at specific sites through mutagenesis, researchers can use this crosslinker as a "molecular ruler".[11] If two cysteines are within the ~16 Å reach of the linker, a covalent bond will form. This technique, known as Substituted Cysteine Accessibility Method (SCAM), provides valuable distance constraints for mapping protein topology and studying conformational changes.[10]

5.2 Bioconjugation and Antibody-Drug Conjugates (ADCs)

In the development of ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells.[14] This crosslinker can be used to conjugate thiol-containing drugs to cysteine residues on the antibody, creating a stable therapeutic construct. The hydrophilic PEG spacer is particularly advantageous in this context, as it helps to maintain the solubility and stability of the final ADC.[7]

Caption: Simplified workflow for creating an ADC using a bifunctional linker.

Conclusion

This compound is a powerful and precise tool for researchers in drug development and biochemistry. Its combination of high thiol-selectivity, water solubility, and defined spacer length allows for the creation of well-defined bioconjugates and provides a robust method for probing protein structure. As the demand for sophisticated therapeutics like ADCs and precisely engineered biomaterials continues to grow, the utility of such advanced homobifunctional crosslinkers will undoubtedly expand.

References

- AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation.

- Creative Biolabs. (n.d.). What are PEG Linkers?.

- Pohl, E., et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. International Journal of Molecular Sciences, 24(13), 10863. [Link]

- ResearchGate. (n.d.). Selectivity of MTST to thiols.

- Interchim. (n.d.). Fluorescent MTS.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. biotium.com [biotium.com]

- 3. Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound [smolecule.com]

- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 8. Bioconjugation, Linkers, and Drug Carriers in Modern Targeted Drug Delivery | Blog | Biosynth [biosynth.com]

- 9. scbt.com [scbt.com]

- 10. interchim.fr [interchim.fr]

- 11. ttuhsc.edu [ttuhsc.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. purepeg.com [purepeg.com]

- 15. 929-75-9|1,11-Diamino-3,6,9-trioxaundecane|BLD Pharm [bldpharm.com]

Solubility of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate in water and DMF

An In-Depth Technical Guide to the Solubility of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate in Water and Dimethylformamide (DMF)

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a pivotal homobifunctional crosslinking agent. We delve into its solubility in two critical laboratory solvents, water and Dimethylformamide (DMF), grounding the discussion in the molecule's structural properties and established chemical principles. This document offers field-proven insights into solvent selection, solution stability, and best practices for storage. Furthermore, it outlines a robust, self-validating experimental protocol for the quantitative determination of solubility, ensuring researchers can confidently integrate this reagent into their workflows for protein modification and bioconjugation.

Introduction to the Reagent: Structure and Function

This compound is a specialized biochemical reagent widely utilized in proteomics and drug discovery.[1][2] With the chemical formula C₁₀H₂₂O₇S₄ and a molecular weight of approximately 382.54 g/mol , its structure is key to its function.[3][4]

The molecule features two terminal methanethiosulfonate (MTS) groups, which are highly reactive towards free thiol (sulfhydryl) groups, such as those found in the cysteine residues of proteins.[1] These MTS groups are separated by a flexible, hydrophilic polyethylene glycol (PEG) spacer—the 3,6,9-trioxaundecane core.[5][6][7] This design makes it an effective homobifunctional crosslinker, capable of forming stable disulfide bonds and linking molecules.[1][8] A defining characteristic of this reagent is its solubility in aqueous media, a direct result of its PEG backbone.[3]

Core Solubility Profile: Water vs. DMF

The choice of solvent is critical not only for dissolving the reagent but also for maintaining its chemical integrity. This compound exhibits excellent solubility in both polar protic (water) and polar aprotic (DMF) solvents, though with significant differences in solution stability.[3]

Aqueous Solubility (Water)

This compound is classified as a water-soluble MTS crosslinker.[3] This solubility is conferred by the hydrophilic PEG chain, which contains multiple ether linkages that can act as hydrogen bond acceptors, interacting favorably with polar water molecules.[5] This aligns with the fundamental solubility principle of "like dissolves like," where polar molecules tend to dissolve in polar solvents.

Causality Behind Experimental Choice: While water is an effective solvent for immediate use in biological buffers and reaction media, it is not suitable for long-term storage. The MTS functional groups are susceptible to hydrolysis in aqueous environments.

Trustworthiness Advisory: To ensure the reagent's reactivity and the validity of experimental results, aqueous solutions of this compound should be prepared fresh and used immediately .[3] Storing the reagent in water or buffer will lead to degradation and a loss of crosslinking efficiency.

Organic Solubility (Dimethylformamide - DMF)

The compound is readily soluble in DMF.[3] DMF is a polar aprotic solvent, meaning it has a large dipole moment capable of solvating polar molecules but lacks acidic protons, making it less reactive than water towards the MTS groups.

Causality Behind Experimental Choice: The use of anhydrous DMF is the field-proven method for preparing stable stock solutions. The absence of water in anhydrous DMF mitigates the risk of hydrolysis, preserving the integrity of the reactive MTS esters.

Trustworthiness Advisory: Stock solutions prepared in anhydrous DMF can be stably stored for at least two months at -20°C .[3] It is imperative to use a high-purity, anhydrous grade of DMF and to handle it under conditions that prevent moisture contamination to ensure this stability. The compound is also reported to have slight solubility in other organic solvents such as DMSO, Chloroform, and Dichloromethane.[9]

Summary of Solubility and Stability

The following table summarizes the key solubility and stability parameters for researchers.

| Solvent | Qualitative Solubility | Recommended Use | Storage Stability | Key Rationale |

| Water | Soluble[3] | Immediate use in aqueous reaction buffers. | Unstable; must be used immediately.[3] | The hydrophilic PEG core promotes dissolution, but MTS groups are prone to hydrolysis. |

| Anhydrous DMF | Soluble[3] | Preparation of concentrated stock solutions for long-term storage. | Stable for at least 2 months at -20°C.[3] | Polar aprotic nature dissolves the compound while minimizing hydrolytic degradation. |

Visualization of Factors Influencing Solubility

The solubility of an organic compound is not an isolated property but is governed by a combination of intermolecular forces and environmental conditions. The diagram below illustrates the primary factors dictating the solubility of this compound.

Sources

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biotium.com [biotium.com]

- 4. scbt.com [scbt.com]

- 5. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]

- 6. Methyltetrazine-PEG3-amine HCl salt, 1802908-05-9 | BroadPharm [broadpharm.com]

- 7. PEG3-(CH2CO2H)2, 13887-98-4 | BroadPharm [broadpharm.com]

- 8. This compound [lgcstandards.com]

- 9. This compound [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate

This guide provides a comprehensive overview and detailed protocol for the synthesis of 3,6,9-Trioxaundecane-1,11-diyl-bismethanethiosulfonate, a homobifunctional, water-soluble crosslinking agent.[1][2] This document is intended for researchers, scientists, and professionals in the fields of drug development, proteomics, and chemical biology who require a robust and reproducible method for the preparation of this versatile reagent.

Introduction and Significance

This compound is a valuable tool in bioconjugation and polymer chemistry. Its structure features a hydrophilic tetraethylene glycol (PEG) spacer, which imparts water solubility, and two terminal methanethiosulfonate (MTS) groups.[3][4] The MTS moieties are highly reactive towards sulfhydryl (thiol) groups, forming stable disulfide bonds. This specificity makes the compound an excellent crosslinker for peptides, proteins, and other thiol-containing molecules. The PEG linker enhances the bioavailability and reduces the immunogenicity of resulting conjugates, making it particularly useful in the development of targeted drug delivery systems and other biomedical applications.[5]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process. This strategy is predicated on the initial activation of the terminal hydroxyl groups of the starting material, 3,6,9-trioxaundecane-1,11-diol, followed by a nucleophilic substitution with a methanethiosulfonate salt.

-